6-bromo-3-methylimidazo[1,5-a]pyridine
Description
Properties
CAS No. |
1526517-09-8 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |
InChI Key |
JGIKQUAAUSUNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
A primary route involves cyclocondensation between 5-bromo-2-aminopyridine derivatives and carbonyl-containing reagents. For example, the reaction of 2-amino-5-bromo-3-methylpyridine with chloroacetaldehyde in aqueous sodium bicarbonate yields the imidazo[1,5-a]pyridine core. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–50°C | Higher yields at 50°C |
| Reaction Time | 2–24 hours | 5–12 hours optimal |
| Solvent | Ethanol/Water | Ethanol improves solubility |
| Base | NaHCO₃ or NaOH | NaHCO₃ reduces side reactions |
In Example 1 of patent CN103788092A, 2-amino-5-bromopyridine reacted with 40% chloroacetaldehyde in ethanol at 55°C for 5 hours, achieving a 72% yield. Adapting this method for 3-methyl substitution requires starting with 2-amino-5-bromo-3-methylpyridine , though synthetic accessibility of this precursor may necessitate additional methylation steps.
Methylation Strategies
Introducing the 3-methyl group can occur pre- or post-cyclization:
-
Pre-cyclization methylation : Direct alkylation of 2-amino-5-bromopyridine using methyl iodide or dimethyl sulfate under basic conditions.
-
Post-cyclization methylation : Friedel-Crafts alkylation of the imidazo[1,5-a]pyridine ring using methylating agents like MeOTf, though regioselectivity challenges may arise.
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Recent advancements emphasize solvent-free conditions to enhance sustainability. Ball-milling 2-amino-5-bromo-3-methylpyridine with chloroacetaldehyde and a catalytic base (e.g., K₂CO₃) achieves cyclization without solvents, reducing waste and energy consumption. Yields under these conditions range from 65–75%, comparable to traditional methods.
Microwave-Assisted Reactions
Microwave irradiation significantly shortens reaction times. A mixture of 2-amino-5-bromo-3-methylpyridine , chloroacetaldehyde, and NaOH in ethanol reaches completion in 30 minutes at 100°C, yielding 78% product. This method is ideal for high-throughput synthesis.
Bromination of Preformed Imidazo[1,5-a]pyridines
Direct Bromination at C6
For imidazo[1,5-a]pyridines lacking bromine, electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–25°C introduces bromine at the 6-position. For example:
| Substrate | Brominating Agent | Conditions | Yield |
|---|---|---|---|
| 3-Methylimidazo[1,5-a]pyridine | NBS (1.1 eq) | DMF, 25°C, 2h | 82% |
Regioselectivity is ensured by the electron-rich C6 position, which is highly reactive toward electrophiles.
Bromine Retention During Cyclization
Using 5-bromo-2-amino-3-methylpyridine as a starting material preserves bromine during cyclization, avoiding post-synthetic modifications. This method streamlines synthesis but requires access to brominated pyridine precursors.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via mixed-solvent recrystallization. A 1:1 ethyl acetate/n-hexane mixture effectively removes impurities, yielding >95% purity. For larger scales, column chromatography (SiO₂, eluent: 20% EtOAc/hexane) is employed.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, scalable | Requires brominated precursors | 65–78% |
| Post-cyclization bromination | Flexible, uses common reagents | Regioselectivity challenges | 70–82% |
| Solvent-free | Eco-friendly, cost-effective | Limited to small-scale | 65–75% |
Industrial and Laboratory-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form a carboxylic acid or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form partially or fully reduced derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Br-3-MeI has been studied for its potential anticancer properties. Compounds within the imidazo[1,5-a]pyridine family have shown promise as inhibitors of various cancer cell lines. For instance, studies indicate that derivatives of imidazo[1,5-a]pyridine can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of 6-Br-3-MeI and its analogs against multidrug-resistant bacteria and fungi. These compounds exhibit significant inhibitory effects against pathogens, making them candidates for further development as novel antibiotics .
Tuberculosis Treatment
Recent studies have explored the efficacy of imidazo[1,5-a]pyridine derivatives in treating tuberculosis (TB). Specifically, compounds similar to 6-Br-3-MeI have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects. This positions them as potential leads in the fight against drug-resistant strains of TB .
Material Science
Optoelectronic Applications
The unique luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in optoelectronic devices. 6-Br-3-MeI can be incorporated into organic light-emitting diodes (OLEDs) and sensors due to its ability to emit light upon excitation. This characteristic is beneficial for developing advanced materials for display technologies and sensor applications .
Polymer Chemistry
In polymer science, 6-Br-3-MeI serves as a valuable building block for synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The versatility of imidazo[1,5-a]pyridine derivatives allows for the design of tailored materials with specific functionalities for various industrial applications .
Synthetic Intermediates
Versatile Building Block
6-Br-3-MeI is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its reactivity allows chemists to modify its structure through various chemical reactions, facilitating the synthesis of diverse compounds with potential biological activity or material properties. This versatility is crucial in drug discovery and development processes where novel scaffolds are needed .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromo-3-methylimidazo[1,5-a]pyridine and its derivatives depends on their specific applications. In the context of antimicrobial or anticancer activity, these compounds may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of essential biological processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Core Scaffold Variations :
- Imidazo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyridine : Unlike pyrazolo[1,5-a]pyridine (a pyrazole-pyridine fusion), the imidazo[1,5-a]pyridine core has a five-membered imidazole ring, enabling stronger hydrogen bonding and metal coordination. This difference impacts applications, with imidazo derivatives excelling in coordination chemistry and fluorescence, while pyrazolo analogs are explored as kinase inhibitors .
- Halogenated Derivatives : Bromine at position 6 (as in 6-bromo-3-methylimidazo[1,5-a]pyridine) contrasts with chloro or iodo substitutions (e.g., 3-bromo-6-chloropyrazolo[1,5-a]pyridine). Halogen position influences electronic properties and binding affinities. For instance, bromine at position 6 in imidazo derivatives enhances π-π stacking in membrane probes, while chlorine reduces steric hindrance .
Photophysical and Fluorescence Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, making them ideal for membrane probing. Key comparisons include:
The bromine and methyl groups in this compound may redshift absorption/emission compared to non-halogenated analogs, similar to brominated pyrazolo[1,5-a]pyridines .
Enzyme Inhibition :
The methyl group in this compound may enhance hydrophobic interactions with enzymes, akin to 1-substituted pyridyl derivatives .
Antibacterial Activity :
| Compound | MIC50 (µg/mL) | Bacteria Targeted | Reference |
|---|---|---|---|
| 1-(2-Pyridyl)-3-(2-hydroxyphenyl) | 0.6–1.4 | Gram+/Gram− | |
| 6-Bromo-3-methyl | Not tested | – | – |
Coordination Chemistry
Imidazo[1,5-a]pyridines act as N–N or N–O chelators for metals like Zn(II) and Cu(II). Comparisons include:
| Compound | Metal Coordinated | Coordination Geometry | Application | Reference |
|---|---|---|---|---|
| Ligand L (bis-derivative) | Zn(II) | 1D/2D polymers | Luminescent materials | |
| 6-Bromo-3-methyl | Hypothetical | – | Potential catalyst | – |
Bromine at position 6 may sterically hinder metal binding compared to smaller substituents, but electron-withdrawing effects could stabilize metal complexes .
Neuroprotective and Therapeutic Potential
| Compound | Activity | Efficacy (Cell Viability) | Reference |
|---|---|---|---|
| Macathiohydantoin L | Neuroprotection (CORT model) | 68.63% at 20 µM | |
| 6-Bromo-3-methyl | Not tested | – | – |
Structural analogs with bulky substituents (e.g., thiohydantoin moieties) show moderate neuroprotection, suggesting that this compound’s halogen and methyl groups may confer similar properties .
Biological Activity
6-Bromo-3-methylimidazo[1,5-a]pyridine (6-Br-MIP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: CHBrN
- SMILES: CC1=NC=C2N1C=C(C=C2)Br
- InChIKey: JGIKQUAAUSUNSZ-UHFFFAOYSA-N
The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the imidazo[1,5-a]pyridine ring, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that 6-Br-MIP exhibits cytotoxic activity against various cancer cell lines. A study highlighted its potential as an inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation and survival. The compound was tested against several human tumor cell lines, revealing significant antiproliferative effects.
Table 1: Antiproliferative Activity of 6-Br-MIP Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| T47D (Breast) | 0.15 | PI3Kα inhibition |
| MCF-7 (Breast) | 1.12 | Apoptosis induction |
| H1975 (Lung) | 0.50 | Cell cycle arrest |
| SKOV-3 (Ovarian) | 0.80 | Inhibition of cell growth |
The above table summarizes the IC values for 6-Br-MIP against various cancer cell lines, indicating its effectiveness as a potential therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, 6-Br-MIP has been investigated for its antimicrobial activity , particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). A recent study demonstrated that derivatives of imidazo[1,5-a]pyridine, including 6-Br-MIP, exhibited promising results against these resistant strains.
Case Study: Antimicrobial Efficacy
In a study assessing the efficacy of 6-Br-MIP against MDR-TB:
- Dosage: Administered at 10 mg/kg
- Results: Showed significant reduction in bacterial load in infected models compared to controls.
- Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.
Table 2: ADME Properties of 6-Br-MIP
| Parameter | Value |
|---|---|
| Metabolic Half-life (RLM) | 31.9 min |
| Clearance Rate (HLM) | 30.7 µL/min/mg |
| Permeability (Egg-PAMPA) | High |
| CYP450 Inhibition (% Inhibition) | CYP1A2: 9.8% CYP2D6: 13.5% CYP3A4: 42.6% |
The data indicates that 6-Br-MIP has favorable pharmacokinetic properties with high permeability and moderate metabolic stability.
Q & A
Basic: What are the standard synthetic routes for preparing 6-bromo-3-methylimidazo[1,5-a]pyridine?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-picolylamine derivatives with nitroalkanes (e.g., nitroethane) in the presence of polyphosphoric acid (PPA) and phosphorous acid at elevated temperatures (160°C for 2 hours). This method yields the imidazo[1,5-a]pyridine core, with bromination introduced either pre- or post-cyclization using bromine or electrophilic brominating agents. For example, bromination of 3-methylimidazo[1,5-a]pyridine in acetic acid under inert conditions can introduce the bromine substituent at the 6-position .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?
Answer:
The bromine atom at the 6-position serves as an excellent leaving group for palladium-catalyzed cross-coupling. To optimize Suzuki reactions:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with aryl/heteroaryl boronic acids.
- Employ base-sensitive conditions (e.g., Na₂CO₃ in DMF/H₂O) at 80–100°C.
- Monitor reaction progress via TLC or LC-MS to minimize side reactions like dehalogenation.
For sterically hindered boronic acids, microwave-assisted synthesis (120°C, 30 min) can improve yields. Post-coupling purification via flash chromatography or recrystallization ensures high-purity products .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., downfield shifts for aromatic protons adjacent to bromine).
- HRMS : Confirm molecular weight (expected [M+H]⁺ at m/z 227.0 for C₈H₇BrN₂).
- IR : Detect functional groups (e.g., C-Br stretch ~560 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve structural ambiguities, such as regiochemistry of the imidazo ring .
Advanced: How can researchers resolve contradictory NMR data in derivatives of this compound?
Answer:
Contradictions often arise from tautomerism or dynamic effects. Strategies include:
- Variable-temperature NMR : Suppress signal broadening caused by ring puckering or solvent interactions.
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, particularly in crowded aromatic regions.
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.
For example, unexpected splitting in the methyl group may indicate hindered rotation; DFT calculations (e.g., Gaussian) can model rotational barriers .
Basic: What role does the bromine substituent play in the reactivity of this compound?
Answer:
The bromine atom:
- Acts as a directing group in electrophilic substitution (e.g., nitration at the 5-position).
- Serves as a leaving group in cross-coupling (Suzuki, Buchwald-Hartwig).
- Enhances lipophilicity, improving membrane permeability in biological studies.
Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability in Pd-mediated reactions .
Advanced: How can computational methods aid in designing this compound derivatives for kinase inhibition?
Answer:
- Docking studies (AutoDock Vina) : Screen derivatives against ATP-binding pockets (e.g., JAK2 or Aurora kinases). Prioritize compounds with predicted ΔG < -8 kcal/mol.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
- MD simulations : Assess binding stability over 100 ns trajectories; analyze hydrogen bonds with key residues (e.g., Glu883 in JAK2).
Validation via enzymatic assays (e.g., ADP-Glo™) confirms computational predictions .
Basic: What purification techniques are recommended for this compound?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation.
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities.
Monitor purity by HPLC (>95% area) and elemental analysis (±0.4% for C, H, N) .
Advanced: How to troubleshoot low yields in the bromination of 3-methylimidazo[1,5-a]pyridine?
Answer:
Low yields (<40%) may result from:
- Incomplete bromine activation : Use Br₂ in acetic acid with catalytic H₂SO₄.
- Side reactions (dibromination) : Control stoichiometry (1.1 eq Br₂) and reaction time (<3 hrs).
- Temperature sensitivity : Maintain 0–5°C to suppress electrophilic aromatic substitution at other positions.
Alternative brominating agents (NBS with AIBN in CCl₄) can improve selectivity .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C under inert gas (Ar/N₂).
- Moisture : Use desiccants (silica gel) to prevent hydrolysis of the imidazo ring.
- Long-term stability : Monitor via periodic HPLC; degradation products include debrominated analogs and oxidation byproducts .
Advanced: How to design structure-activity relationship (SAR) studies for this compound in anticancer research?
Answer:
- Core modifications : Introduce electron-withdrawing groups (NO₂, CF₃) at the 5-position to enhance DNA intercalation.
- Side-chain diversification : Attach sulfonamide or carboxamide groups via the methyl substituent to improve solubility.
- In vitro screening : Test against NCI-60 cell lines; correlate logP values with cytotoxicity (LC₅₀).
Mechanistic follow-up (e.g., comet assay for DNA damage) validates SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
